N,N-Dimethyl-[3,3'-bipyridin]-6-amine N,N-Dimethyl-[3,3'-bipyridin]-6-amine
Brand Name: Vulcanchem
CAS No.: 882864-93-9
VCID: VC3872564
InChI: InChI=1S/C12H13N3/c1-15(2)12-6-5-11(9-14-12)10-4-3-7-13-8-10/h3-9H,1-2H3
SMILES: CN(C)C1=NC=C(C=C1)C2=CN=CC=C2
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

N,N-Dimethyl-[3,3'-bipyridin]-6-amine

CAS No.: 882864-93-9

Cat. No.: VC3872564

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-[3,3'-bipyridin]-6-amine - 882864-93-9

Specification

CAS No. 882864-93-9
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name N,N-dimethyl-5-pyridin-3-ylpyridin-2-amine
Standard InChI InChI=1S/C12H13N3/c1-15(2)12-6-5-11(9-14-12)10-4-3-7-13-8-10/h3-9H,1-2H3
Standard InChI Key LZYWREHTGVWRMV-UHFFFAOYSA-N
SMILES CN(C)C1=NC=C(C=C1)C2=CN=CC=C2
Canonical SMILES CN(C)C1=NC=C(C=C1)C2=CN=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.25 g/mol
IUPAC NameN,N-dimethyl-5-pyridin-3-ylpyridin-2-amine
Topological Polar Surface38.3 Ų
Hydrogen Bond Donors0

Spectroscopic and Electronic Features

The dimethylamino group significantly influences the compound’s electronic profile. Nuclear magnetic resonance (NMR) spectra of similar 2-aminopyridine derivatives show downfield shifts for protons adjacent to the amino group (δ 7.8–8.2 ppm for aromatic H), consistent with electron-donating effects . Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the dimethylamino-substituted ring, enhancing its nucleophilicity in coordination reactions . Ultraviolet-visible (UV-Vis) spectra exhibit a λₘₐₓ near 280 nm, attributed to π→π* transitions within the conjugated bipyridine system .

Basicity and Solubility

Synthesis and Manufacturing Processes

Three-Component Reaction Methodology

A scalable synthesis involves a three-component reaction between ethyl 3-aminocrotonate (EDAMs), dimethylformamide dimethyl acetal (DMF-DMA), and substituted pyridines . Under reflux in 1,4-dioxane with cesium carbonate catalysis, intermediates undergo Michael addition, tautomerization, and aromatization to yield N,N-Dimethyl-[3,3'-bipyridin]-6-amine in 74–93% yield (Scheme 1) .

Scheme 1: Simplified reaction pathway:

  • DMF-DMA reacts with pyridine derivatives to form enamine intermediates.

  • EDAMs undergo Michael addition to the enamine.

  • Base-catalyzed cyclization and aromatization yield the bipyridine product .

Optimization Strategies

Key parameters for yield optimization include:

  • Temperature: Reflux conditions (≈100°C) prevent intermediate degradation.

  • Catalyst: Cs₂CO₃ (5 mol%) enhances reaction rate by deprotonating intermediates .

  • Solvent: 1,4-Dioxane improves solubility of aromatic intermediates compared to THF or DMF .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ValueEffect on Yield
Temperature100°C (reflux)Maximizes rate
Catalyst Loading5 mol% Cs₂CO₃Prevents side reactions
Reaction Time5–10 hoursCompletes aromatization

Chemical Reactivity and Applications

Coordination Chemistry

The compound acts as a tridentate ligand, coordinating through the two pyridyl nitrogens and the dimethylamino nitrogen. In copper(II) complexes, bond lengths of Cu–N(pyridine) range from 1.916–2.271 Å, while Cu–N(amine) distances are shorter (1.917–2.001 Å) . These complexes exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 500 for cyclohexane oxidation .

Catalytic Applications

  • Cross-Coupling Reactions: Palladium complexes of N,N-Dimethyl-[3,3'-bipyridin]-6-amine facilitate Suzuki-Miyaura couplings with aryl chlorides (yields >90%) .

  • Photoredox Catalysis: Ru(II) complexes show intense metal-to-ligand charge transfer (MLCT) bands at 450 nm, enabling visible-light-driven C–H activation .

Pharmaceutical Intermediates

The dimethylamino group enhances membrane permeability, making the compound a candidate for kinase inhibitor scaffolds. In vitro studies of analogs show IC₅₀ values of 50–100 nM against EGFR tyrosine kinase.

Exposure RouteProcedure
InhalationMove to fresh air; administer oxygen if needed
Skin ContactWash with soap and water for 15 minutes
Eye ContactRinse cautiously with water for 15 minutes

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